molecular formula C18H27N3O B2417546 N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2411298-50-3

N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide

Cat. No.: B2417546
CAS No.: 2411298-50-3
M. Wt: 301.434
InChI Key: JALAQXAWBWZYBN-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide is a complex organic compound that features a cycloheptyl group, a cyclopropylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-2-18(22)20(16-7-5-3-4-6-8-16)14-17-11-12-19-21(17)13-15-9-10-15/h2,11-12,15-16H,1,3-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALAQXAWBWZYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NN1CC2CC2)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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